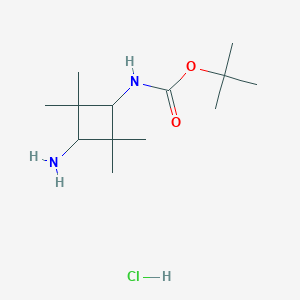

tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride, Mixture of diastereomers

Description

tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride is a carbamate-protected amine derivative featuring a sterically hindered 2,2,4,4-tetramethylcyclobutyl core. The compound exists as a mixture of diastereomers due to the stereochemical complexity of the cyclobutane ring system. This structural feature impacts its physical properties (e.g., solubility, crystallinity) and reactivity, making it a valuable intermediate in pharmaceutical synthesis. The tert-butyl carbamate group serves as a protective moiety for the amine, enabling selective functionalization during multi-step syntheses .

Key applications include its use as a building block in drug discovery, particularly for modifying pharmacokinetic properties or targeting specific biological pathways. Its commercial availability (priced at €682.00 for 50 mg) reflects its specialized role in high-value research .

Properties

IUPAC Name |

tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-11(2,3)17-10(16)15-9-12(4,5)8(14)13(9,6)7;/h8-9H,14H2,1-7H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMUGWXZBCRCDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C1NC(=O)OC(C)(C)C)(C)C)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-amino-2,2,4,4-tetramethylcyclobutanone under acidic conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves multiple steps, including protection and deprotection of functional groups, and requires careful control of reaction conditions to obtain the desired diastereomeric mixture .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise temperature and pressure control. The final product is purified using techniques such as crystallization, filtration, and drying to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, alcohols, and amines under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxides, reduced amine derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various functionalized compounds and is utilized in the development of new synthetic methodologies .

Biology and Medicine: The compound has applications in biological and medicinal research, particularly in the study of enzyme inhibitors and receptor modulators. It is used in the design and synthesis of potential therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, the compound is employed in the production of specialty chemicals and materials. It is used in the formulation of advanced polymers, coatings, and adhesives due to its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations, molecular data, and applications of the target compound and related derivatives:

*Formula estimated based on structural analogy.

Key Observations

Diastereomer mixtures (target compound) complicate purification but may offer broader screening utility in early drug discovery versus single-isomer derivatives (e.g., EP 3660004B1) .

Functional Group Diversity: Substituents like chloro-cyano (EP 3660004B1) or ethyl-azetidine groups modulate electronic properties, influencing binding affinity in therapeutic targets (e.g., androgen receptors vs. kinases) .

Synthesis Complexity :

- The tert-butyl carbamate protection strategy is common across all compounds, but cyclobutane functionalization requires precise stereocontrol, unlike simpler azetidine or bicycloheptane systems .

Commercial Relevance :

- The target compound’s high cost (€682.00/50 mg) reflects its niche application and synthetic challenges compared to analogs like bicycloheptane derivatives, which are more readily customized .

Biological Activity

tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride, a compound with the CAS number 1384430-15-2, is a notable member of the carbamate family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H26N2O2·HCl

- Molecular Weight : 242.36 g/mol

- CAS Number : 1384430-15-2

The compound is characterized by its stability and reactivity, making it suitable for various chemical reactions and applications in organic synthesis.

The biological activity of tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact mechanisms depend on the target molecules involved in the specific biological processes.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes that are crucial in various metabolic pathways. For example:

- The compound has demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition is significant for potential applications in treating neurodegenerative diseases like Alzheimer's disease .

- It also shows promise in inhibiting β-secretase activity, which plays a critical role in amyloid-beta peptide production associated with Alzheimer's pathology .

In Vitro Studies

In vitro studies have revealed several important findings regarding the biological activity of this compound:

- Neuroprotective Effects : The compound exhibited protective effects against amyloid-beta-induced toxicity in astrocytes. This suggests its potential as a therapeutic agent for neurodegenerative conditions .

- Antioxidant Activity : While the compound showed moderate antioxidant properties, it was less effective compared to other known antioxidants .

Case Studies

Several studies have explored the effects of this compound in different biological contexts:

- Alzheimer's Disease Models : In a study using scopolamine-induced models of Alzheimer's disease, treatment with tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride resulted in decreased levels of amyloid-beta aggregates and reduced β-secretase activity .

- SARS-CoV-2 Inhibition : Preliminary findings suggest that certain diastereomers of related compounds may exhibit antiviral activity against SARS-CoV-2 by inhibiting viral proteases . However, specific data on this compound's antiviral efficacy remains limited.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H26N2O2·HCl |

| Molecular Weight | 242.36 g/mol |

| CAS Number | 1384430-15-2 |

| AChE Inhibition | Yes |

| β-secretase Inhibition | Yes |

| Neuroprotective Effect | Moderate |

| Antioxidant Activity | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.